3-Amino-4-morpholin-4-ylbenzoic acid (CAS 26586-19-6) is a substituted aminobenzoic acid featuring three distinct functional groups: a carboxylic acid for amide bond formation, an aromatic amine for further heterocycle synthesis or substitution, and a 4-morpholino group. This specific arrangement of functional groups makes it a widely used building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics such as kinase inhibitors. [1] The morpholino moiety, in particular, is often incorporated to enhance critical drug-like properties, including aqueous solubility and metabolic stability. [REFS-2, REFS-3]
In the synthesis of complex, high-value molecules like kinase inhibitors, seemingly minor structural changes to a building block can lead to significant deviations in outcomes. Replacing the 4-morpholino group with a close analog like piperidine, or altering the substituent positions on the benzoic acid ring, directly impacts the steric and electronic properties of the intermediate. These changes can alter reaction kinetics, introduce new side products, and critically, modify the biological activity, selectivity, and pharmacokinetic properties (such as solubility and metabolic stability) of the final compound. [1] Therefore, for reproducible synthesis and predictable downstream performance, procuring the exact 3-amino-4-morpholino regioisomer specified in a synthetic route is essential.
In the development of pyrimido[5,4-d]pyrimidine-based PI3K inhibitors, a final compound synthesized from 3-amino-4-morpholin-4-ylbenzoic acid demonstrated greater potency than a structurally analogous compound derived from a piperidinyl-substituted benzoic acid. The morpholino-containing compound exhibited an IC50 of 0.002 µM against PI3K delta, whereas the piperidinyl analog had an IC50 of 0.003 µM against the same target. [1] A similar trend was observed for PI3K alpha inhibition. [1]
| Evidence Dimension | PI3K Delta Inhibition (IC50) |
| Target Compound Data | 0.002 µM (for final compound derived from 3-amino-4-morpholin-4-ylbenzoic acid) |
| Comparator Or Baseline | Piperidinyl-derived analog: 0.003 µM |
| Quantified Difference | 1.5-fold more potent |
| Conditions | In vitro biochemical assay for PI3K delta kinase activity. |
For researchers targeting the PI3K pathway, using this specific precursor provides a direct synthetic route to a more potent final compound, maximizing the potential for therapeutic efficacy.
The morpholine moiety is a well-established structural motif used in medicinal chemistry to enhance aqueous solubility. [1] Its oxygen atom acts as a hydrogen bond acceptor, and the ring's overall polarity is higher than that of carbocyclic analogs like piperidine or cyclohexane. [2] Incorporating the morpholino group at the precursor stage, via use of this compound, helps ensure the resulting downstream products have improved solubility, which is a critical property for reliable biological screening, process development, and formulation. [REFS-1, REFS-3]
| Evidence Dimension | Aqueous Solubility Contribution |
| Target Compound Data | Contains a morpholino group, a known solubility enhancer. |
| Comparator Or Baseline | Analogs containing carbocyclic groups (e.g., piperidine, cyclohexane) which generally confer lower aqueous solubility. |
| Quantified Difference | Not directly quantified in a single study, but a widely accepted principle in medicinal chemistry. |
| Conditions | Physicochemical property relevant to aqueous-based assays and formulation. |
Enhanced solubility simplifies sample preparation for biological assays, reduces compound precipitation issues, and increases the likelihood of developing a final molecule with favorable pharmacokinetic properties.
This compound has been successfully employed as a key starting material in the multi-step synthesis of potent and selective PI3K inhibitors that have undergone extensive preclinical and clinical evaluation. [REFS-1, REFS-2] Its use in these demanding synthetic routes validates its compatibility with a range of standard reaction conditions, including amide couplings and subsequent heterocycle formations, without generating prohibitive side products. This demonstrated utility reduces process development risk compared to using a less-established or theoretical building block.
| Evidence Dimension | Synthetic Route Validation |
| Target Compound Data | Used as a starting material in patented, multi-step syntheses of advanced clinical candidates. |
| Comparator Or Baseline | Alternative, unproven building blocks or routes that would require de novo process optimization and risk assessment. |
| Quantified Difference | Qualitative but high-impact: reduces process risk and development time. |
| Conditions | Multi-step organic synthesis towards complex drug targets. |
Procuring this intermediate leverages its proven track record in complex syntheses, minimizing the risk of costly delays and failures associated with unvalidated starting materials.
As a direct precursor to compounds with low nanomolar potency against PI3K isoforms, this intermediate is the logical choice for research programs developing next-generation inhibitors of the PI3K/Akt/mTOR signaling pathway for applications in oncology. [1]
In medicinal chemistry campaigns where lead compounds suffer from poor aqueous solubility, this building block serves as a strategic starting material to introduce a well-established solubility-enhancing morpholino group early in the synthetic sequence. [2]
For library synthesis or scale-up campaigns targeting complex heterocyclic molecules, the validated performance of this compound in multi-step routes minimizes process risk and ensures batch-to-batch reproducibility, making it a reliable choice for resource-intensive projects. [1]